3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one (also known as Benzylhomoisoflavone) is a synthetic compound belonging to the class of chromenones. Its synthesis has been reported in various scientific publications, including a detailed procedure outlined in "Synthesis of Isoflavones and Related Compounds" by Wang et al. []. The characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].
Research suggests that 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one might possess various biological activities, although further investigation is needed to fully understand its potential. Some studies have explored its:
3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one, also known by its CAS number 86-44-2, is a compound belonging to the class of coumarins. Its molecular formula is C17H14O3, and it has a molecular weight of approximately 266.29 g/mol. The structure features a benzyl group at the third position, a hydroxyl group at the seventh position, and a methyl group at the fourth position of the chromen-2-one backbone. This unique arrangement contributes to its distinct chemical properties and biological activities.
For instance, derivatives of 7-hydroxycoumarin have been synthesized through reactions with alkyl halides in the presence of bases, leading to various functionalized products .
3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one exhibits notable biological activities:
Research has indicated that derivatives of this compound exhibit neuroprotectivity and cytotoxicity against specific cell lines, suggesting its potential use in treating neurodegenerative disorders .
Several synthesis methods for 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one have been documented:
python# Example reaction7-Hydroxycoumarin + Benzyl Bromide → 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one
3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one has several applications:
Interaction studies have shown that 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one can interact with various biomolecules:
These interactions are critical for understanding how this compound can be utilized in therapeutic contexts .
Several compounds share structural similarities with 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 3-Benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one | 23368-41-4 | 0.96 | Additional hydroxyl group enhances solubility. |
| 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one | 53666-71-0 | 0.99 | Ethyl group instead of benzyl affects activity profile. |
| 3-Benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | 314742-78-4 | 1.00 | Additional methyl group may influence lipophilicity. |
The uniqueness of 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one lies in its specific arrangement of functional groups that confer distinct biological activities compared to its analogs .